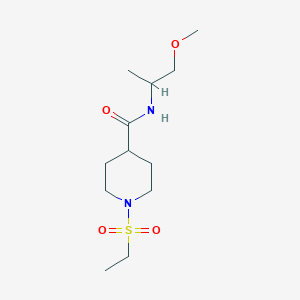
bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate
描述
Bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate, also known as OCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. OCP is a type of organophosphate, which is a class of compounds that are widely used as insecticides, herbicides, and fungicides. However, OCP is not used as a pesticide, but rather as a research tool due to its unique properties.
作用机制
Bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate is an acetylcholinesterase inhibitor, which means that it blocks the activity of the enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to symptoms such as muscle weakness, tremors, and seizures. The mechanism of action of bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate is similar to other organophosphates, which are widely used as insecticides and pesticides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate are complex and depend on the dose, route of exposure, and duration of exposure. In general, bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate exposure can lead to a variety of symptoms, including muscle weakness, tremors, seizures, respiratory failure, and death. bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate exposure can also cause long-term effects, such as cognitive impairment, depression, and anxiety. The exact mechanisms underlying these effects are not fully understood, but they are thought to involve disruption of neurotransmitter signaling in the nervous system.
实验室实验的优点和局限性
One of the main advantages of using bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate in lab experiments is its specificity for acetylcholinesterase, which allows researchers to study the role of this enzyme in the nervous system. bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate is also relatively stable and easy to handle, which makes it a convenient research tool. However, bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate has several limitations, including its toxicity and potential for environmental contamination. bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate must be handled with care and disposed of properly to avoid exposure to researchers and the environment.
未来方向
There are several future directions for research involving bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate, including the development of new treatments for organophosphate poisoning, the identification of new targets for acetylcholinesterase inhibitors, and the investigation of the long-term effects of bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate exposure on the nervous system. Additionally, new methods for detecting and measuring bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate exposure may be developed to improve our understanding of the risks associated with this compound. Overall, bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate is a promising research tool with many potential applications in the fields of neuroscience, pharmacology, and toxicology.
科学研究应用
Bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate has been investigated for its potential use as a research tool in several areas, including neuroscience, pharmacology, and toxicology. In neuroscience, bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate has been used to study the role of acetylcholinesterase in the brain and its involvement in Alzheimer's disease. In pharmacology, bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate has been used to study the effects of organophosphate exposure on the nervous system and to develop new treatments for organophosphate poisoning. In toxicology, bis(4-chlorophenyl) (3-chloro-2-methylphenyl)amidophosphate has been used to study the mechanisms of action of organophosphates and to develop new methods for detecting and measuring organophosphate exposure.
属性
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-3-chloro-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3NO3P/c1-13-18(22)3-2-4-19(13)23-27(24,25-16-9-5-14(20)6-10-16)26-17-11-7-15(21)8-12-17/h2-12H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGNVTTUARCUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclohexyl-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4699602.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(2-thienyl)ethyl]propanamide](/img/structure/B4699644.png)
![8-(3,4,5-triethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4699650.png)
![N-(3-acetylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4699658.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4699667.png)
![2-[(3-methylbenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4699670.png)
![2-chloro-4,5-difluoro-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]benzamide](/img/structure/B4699684.png)
![ethyl [3-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B4699688.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4699693.png)
![2-chloro-4-nitro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4699694.png)
![4-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4699695.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4699699.png)